molecular formula C12H21NO4 B2546444 Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate CAS No. 1330764-06-1

Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

Cat. No. B2546444
CAS RN: 1330764-06-1
M. Wt: 243.303
InChI Key: IKNCPKYWSVUNAN-SECBINFHSA-N
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Description

The tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate compound, while not directly described in the provided papers, appears to be a spirocyclic compound based on the naming convention. Spirocyclic compounds are known for their unique structures where two rings are joined at a single atom. The papers provided discuss similar spirocyclic compounds with tert-butyl groups and various ring sizes and substituents, indicating a field of study focused on synthesizing novel compounds with potential biological activity .

Synthesis Analysis

The synthesis of related spirocyclic compounds involves efficient and scalable routes, as described for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . Another compound, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, was synthesized using a general procedure for spirocyclic 3-oxotetrahydrofurans, which are precursors to other heterocyclic compounds . These methods provide a foundation for the synthesis of the compound , suggesting that similar strategies could be employed.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is often complex and requires detailed analysis. For instance, the crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate shows mirror symmetry and a chair conformation for the hexahydropyrimidine ring . Similarly, the molecular structure of chiral tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using X-ray diffraction, revealing a bicyclo[2.2.2]octane structure . These analyses are crucial for understanding the three-dimensional arrangement of atoms in spirocyclic compounds.

Chemical Reactions Analysis

The reactivity of spirocyclic compounds is another area of interest. The reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal resulted in isomeric condensation products, showcasing the compound's reactivity towards nucleophilic agents . This type of chemical reaction analysis helps in predicting the behavior of similar spirocyclic compounds under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. For example, the conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in spirocyclic stereoisomers showed that the planar moiety is common in derivatives with this heterocyclic fragment . The crystal structures of related compounds provide insights into their stability and potential intermolecular interactions, which are important for understanding their physical properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques: The synthesis of cyclic amino acid esters, including tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, involves intramolecular lactonization reactions. These compounds, characterized using NMR spectroscopy and high-resolution mass spectrometry, exhibit structures that include lactone moieties and piperidine rings, showing the complexity and precision in synthetic chemistry methods (Moriguchi et al., 2014).
  • Molecular Structure Determination: The detailed molecular structure of these compounds, determined via single crystal X-ray diffraction analysis, reveals their intricate bicyclo[2.2.2]octane structure, including both lactone and piperidine groups. This structural analysis highlights the compound's potential for further chemical modification and exploration (Moriguchi et al., 2014).

Application in Synthesis of Novel Compounds

  • Development of Potent CCR2 Antagonists: Benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for a series of potent CCR2 antagonists, was synthesized using an iodolactamization as the key step. This showcases the application of spirocyclic compounds in medicinal chemistry and drug development (Campbell et al., 2009).
  • Formal Synthesis of Arenamides A and C: The transformation of 7S)-7-(3-bromoprop-1-en-2-yl)-5,5-dimethyl-4,6-dioxaspiro[2.5]octane into methyl 2-[(4S)-2,2-dimethyl-5-methylidene-1,3-dioxan-4-yl]acetate, and its use as a building block for the synthesis of arenamides A and C, illustrates the role of such spirocyclic compounds in synthesizing natural compounds with antitumor activity (Shklyaruck, 2015).

properties

IUPAC Name

tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-7-12(8-13)4-9(5-14)6-16-12/h9,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNCPKYWSVUNAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701121614
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7-(hydroxymethyl)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate

CAS RN

1330764-06-1
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330764-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxa-2-azaspiro[3.4]octane-2-carboxylic acid, 7-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701121614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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